molecular formula C12H16O2 B1405922 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid CAS No. 849417-73-8

3-(2,4-Dimethylphenyl)-2-methylpropanoic acid

Cat. No.: B1405922
CAS No.: 849417-73-8
M. Wt: 192.25 g/mol
InChI Key: TVAGSCAXJSENSY-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a propanoic acid moiety attached to the 3 position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts alkylation reaction. The process begins with the alkylation of 2,4-dimethylbenzene (also known as xylenes) with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-2-methylpropanoic acid: Unique due to its specific substitution pattern on the phenyl ring.

    3-(2,4-Dimethylphenyl)propanoic acid: Lacks the additional methyl group on the propanoic acid moiety.

    2,4-Dimethylbenzoic acid: Similar aromatic structure but lacks the propanoic acid side chain.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the propanoic acid moiety provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAGSCAXJSENSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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